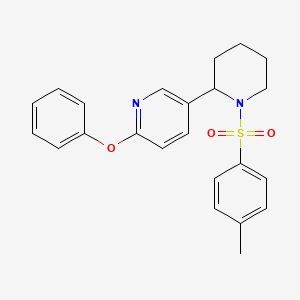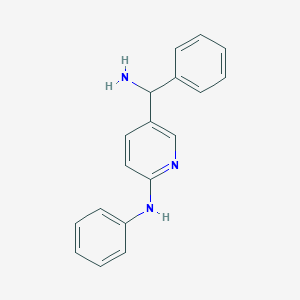
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine is a compound that features both an imidazole and a pyrrolidine ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include scaling up the reactions, ensuring the availability of reagents, and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Benzyl bromide or benzyl chloride in the presence of potassium hydroxide and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring could lead to the formation of imidazole N-oxides, while reduction could yield reduced imidazole derivatives.
Scientific Research Applications
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Materials Science: Imidazole-containing compounds are used in the development of functional materials, such as dyes for solar cells and other optical applications.
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound also contains an imidazole ring and is used as an analytical standard.
2-(1H-imidazol-1-yl)ethyl methacrylate: This compound features an imidazole ring and is used in polymer chemistry.
Uniqueness
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine is unique due to the presence of both an imidazole and a pyrrolidine ring in its structure. This dual-ring system can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-9-12-3-5-14(9)7-6-13-4-2-10(11)8-13/h3,5,10H,2,4,6-8,11H2,1H3 |
InChI Key |
BWBQLWXCVLFEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCN2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


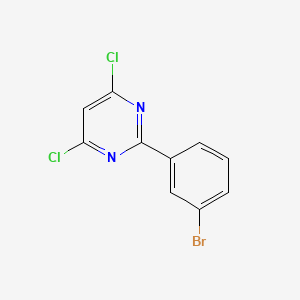
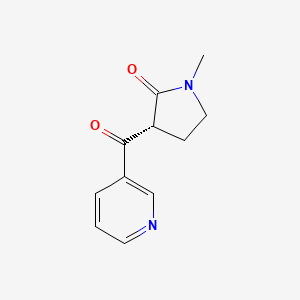

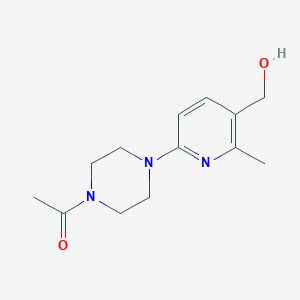



![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)


![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)

